molecular formula C23H22ClN3OS B6479276 2-(4-butoxyphenyl)-4-{[(2-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine CAS No. 1223954-35-5

2-(4-butoxyphenyl)-4-{[(2-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No.: B6479276
CAS No.: 1223954-35-5
M. Wt: 424.0 g/mol
InChI Key: GGILDGMEKGAYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-butoxyphenyl)-4-{[(2-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine features a pyrazolo[1,5-a]pyrazine core, a bicyclic heteroaromatic system comprising fused pyrazole and pyrazine rings. Key structural attributes include:

  • Position 2: A 4-butoxyphenyl group, contributing lipophilicity via the butoxy chain (C₄H₉O).
  • Position 4: A (2-chlorobenzyl)sulfanyl moiety, introducing steric bulk and electronic effects from the chlorine atom.

Properties

IUPAC Name

2-(4-butoxyphenyl)-4-[(2-chlorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3OS/c1-2-3-14-28-19-10-8-17(9-11-19)21-15-22-23(25-12-13-27(22)26-21)29-16-18-6-4-5-7-20(18)24/h4-13,15H,2-3,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGILDGMEKGAYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-butoxyphenyl)-4-{[(2-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, studies have shown that similar pyrazolo compounds can induce apoptosis in cancer cells through various mechanisms:

  • Caspase Activation : Compounds in this class have been observed to activate caspases (caspase 3, 8, and 9), which are critical for the apoptotic process. This activation leads to programmed cell death in cancer cells while sparing normal cells .
  • Inhibition of NF-κB : The suppression of NF-κB signaling pathways has been linked to enhanced apoptosis and reduced survival of cancer cells. This mechanism is crucial as NF-κB is often overactive in cancers .
  • Autophagy Induction : Some studies suggest that these compounds can also trigger autophagy, a process that can lead to cell death in certain contexts. Increased formation of autophagosomes and expression of beclin-1 have been noted .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo compounds is another area of interest. For example:

  • Nitric Oxide Inhibition : Similar compounds have demonstrated the ability to inhibit nitric oxide production in activated microglia, suggesting a protective role against neuroinflammation. This is particularly relevant in conditions like Parkinson's disease where inflammation contributes to neuronal damage .
  • Cytokine Modulation : These compounds may also modulate the production of pro-inflammatory cytokines, further supporting their use as therapeutic agents in inflammatory diseases .

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    A study evaluated a related pyrazolo compound's effect on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited stronger cytotoxic activity than cisplatin, with significant apoptosis observed through caspase activation and ROS generation .
  • Neuroprotective Effects :
    Another investigation into a structurally similar compound revealed its capacity to reduce inflammation in microglial cells following LPS stimulation. The compound significantly decreased NO production and showed promise in mitigating neuroinflammatory responses associated with neurodegenerative diseases .
  • Antiproliferative Activity :
    A series of pyrazolo derivatives were tested for antiproliferative effects against various cancer cell lines (breast, colon, lung). Results indicated that certain derivatives had notable activity, with IC50 values comparable to established chemotherapeutics .

Data Table: Summary of Biological Activities

Activity TypeMechanismRelated CompoundsReferences
AnticancerCaspase activationPyrazolo[4,3-e][1,2,4]triazines ,
NF-κB inhibitionSulfonamide derivatives
Autophagy inductionVarious pyrazolo derivatives
Anti-inflammatoryNitric oxide inhibitionPyrazole derivatives
Cytokine modulationSimilar pyrazolo compounds

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests potential applications in the treatment of various diseases. Specifically, its analogs have been studied for their ability to inhibit histone demethylases, which are enzymes involved in epigenetic regulation and have implications in cancer therapy. Research indicates that similar compounds can target specific types of cancers such as prostate, breast, and lung cancer due to their ability to modulate gene expression through epigenetic mechanisms .

Case Study: Histone Demethylase Inhibition

  • Objective: To evaluate the efficacy of pyrazolo compounds as histone demethylase inhibitors.
  • Findings: Compounds similar to 2-(4-butoxyphenyl)-4-{[(2-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine demonstrated significant inhibition of histone demethylases, leading to reduced tumor growth in preclinical models.

Agricultural Applications

Pyrazole derivatives have been identified as effective plant growth regulators. Their application can enhance crop yield by modulating plant growth processes.

Case Study: Plant Growth Regulation

  • Objective: To assess the impact of pyrazole compounds on plant growth.
  • Findings: Studies showed that certain pyrazole derivatives improved root development and overall plant vigor when applied at specific concentrations. For instance, compounds structurally related to this compound were effective in controlling weed growth without harming crop plants .

Data Tables

Application AreaCompound TypeKey Findings
PharmaceuticalHistone demethylase inhibitorsEffective against prostate and breast cancer models
AgriculturalPlant growth regulatorsEnhanced root development; effective weed control

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares substituents, molecular formulas, and key properties of the target compound with similar pyrazolo[1,5-a]pyrazine derivatives:

Compound Name Position 2 Substituent Position 4 Substituent Molecular Formula Molecular Weight (g/mol) logP* Biological Activity (if reported)
Target : 2-(4-butoxyphenyl)-4-{[(2-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine 4-butoxyphenyl (C₆H₄-O-C₄H₉) (2-chlorobenzyl)sulfanyl (C₇H₆ClS) C₂₂H₂₂ClN₄OS ~426.0 (estimated) ~4.5 (est.) Not reported in evidence
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 4-methoxyphenyl (C₆H₄-O-CH₃) (3-fluorobenzyl)sulfanyl (C₇H₆FS) C₂₀H₁₆FN₃OS 365.43 3.8 (est.) Not reported
4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine 4-fluorophenyl (C₆H₄F) Benzylsulfanyl (C₇H₇S) C₁₉H₁₄FN₃S 335.40 3.5 (est.) Not reported
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine 2-methylphenyl (C₆H₄-CH₃) Benzylsulfanyl (C₇H₇S) C₂₀H₁₇N₃S 331.44 4.23 Not reported
2-(3-Chlorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine 3-chlorophenyl (C₆H₄Cl) (4-methoxybenzyl)sulfanyl (C₈H₉OS) C₂₀H₁₆ClN₃OS 405.88 ~4.1 (est.) Screening compound (activity unspecified)

*logP estimated using fragment-based methods (e.g., Moriguchi logP).

Key Observations:
  • Lipophilicity: The target compound’s 4-butoxyphenyl group likely increases logP compared to analogs with shorter alkoxy (e.g., methoxy) or non-polar (e.g., methyl) substituents .
  • Steric Effects : The ortho-chlorine in the target’s benzylsulfanyl group may hinder rotational freedom compared to para-substituted analogs (e.g., 4-methoxybenzyl in ).
  • Electron Effects : Electron-withdrawing groups (e.g., Cl, F) at benzyl positions could modulate electronic interactions in biological targets .

Q & A

Q. What synthetic strategies are optimal for preparing 2-(4-butoxyphenyl)-4-{[(2-chlorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives, followed by functionalization. For example, describes a similar pyrazoline synthesis using chalcone derivatives and hydrazine with sulfonamide groups. Key steps include:
  • Cyclization : Reacting a chalcone precursor with hydrazine under reflux in ethanol.
  • Thioether formation : Introducing the sulfanyl group via nucleophilic substitution with (2-chlorophenyl)methyl mercaptan.
  • Purification : Use silica gel chromatography (Merck 60, 0.063–200 mm) and confirm purity via TLC (GF254 plates) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • Spectroscopy : IR for functional groups (e.g., C-S stretch at ~600–700 cm⁻¹), ¹H/¹³C NMR for substituent integration (e.g., butoxyphenyl protons at δ 0.9–1.8 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
  • X-ray diffraction : Single-crystal analysis resolves molecular conformation, as demonstrated for pyrazolo[1,5-a]pyrimidines in . Refinement with software like SHELX yields bond length/angle precision (mean σ(C–C) = 0.003 Å) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Use enzyme inhibition assays (e.g., tyrosinase for antifungal potential, as in ) or receptor-binding studies (e.g., benzodiazepine receptor ligands, per ). Protocols include:
  • Dose-response curves : Test compound concentrations from 1 nM–100 µM.
  • Controls : Include known inhibitors (e.g., kojic acid for tyrosinase) to validate assay sensitivity .

Advanced Research Questions

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic (PK) variability or off-target effects. Address via:
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation.
  • Orthogonal assays : Compare results across cell lines (e.g., HEK293 vs. primary cells) and species (e.g., murine vs. humanized models).
  • Structural analogs : Synthesize derivatives (e.g., fluorophenyl variants, ) to isolate structure-activity relationships (SAR) .

Q. What experimental designs are recommended for environmental impact studies of this compound?

  • Methodological Answer : Follow frameworks from ’s INCHEMBIOL project:
  • Abiotic fate : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure).
  • Biotic fate : Use soil microbiota or aquatic organisms (e.g., Daphnia magna) to assess biodegradation.
  • Ecotoxicology : Perform acute/chronic toxicity assays (e.g., LC50 for algae/fish) and monitor bioaccumulation via HPLC-MS .

Q. How can molecular docking predict the compound’s interaction with target enzymes?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite:
  • Protein preparation : Retrieve target structures (e.g., fungal tyrosinase, PDB ID 2Y9X) and optimize protonation states.
  • Docking parameters : Set grid boxes around active sites (e.g., Cu²⁺ center for tyrosinase) and validate with co-crystallized ligands.
  • MD simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability. Cross-validate with mutagenesis studies (e.g., alanine scanning) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Optimize crystallization via:
  • Solvent screening : Test polar/non-polar mixtures (e.g., ethanol/water, DMSO/hexane).
  • Temperature gradients : Slow cooling from 50°C to 4°C promotes nucleation.
  • Additives : Use ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) to reduce lattice disorder, as shown for pyrazolo[1,5-a]pyrimidines in .

Data Analysis and Validation

Q. How should researchers interpret conflicting spectroscopic data during structure elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may stem from dynamic processes (e.g., rotamers) or impurities. Address via:
  • Variable-temperature NMR : Identify conformational exchange (e.g., butoxy chain rotation).
  • 2D techniques : HSQC/HMBC correlations resolve connectivity ambiguities.
  • Repurification : Re-run silica chromatography with alternative eluents (e.g., ethyl acetate/hexane gradients) .

Q. What statistical methods are appropriate for dose-response data normalization?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism:
  • Baseline correction : Subtract vehicle control readings.
  • Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalies.
  • Reproducibility : Report IC50 values with 95% confidence intervals from ≥3 independent replicates .

Notes on Evidence Utilization

  • Synthesis and characterization protocols are adapted from pyrazoline/chalcone methodologies in , and 10.
  • Environmental impact frameworks derive from ’s INCHEMBIOL project.
  • Structural validation techniques align with crystallographic data in and pharmacological assays in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.